molecular formula C11H15NO B13505914 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol

2-(Pyridin-2-ylmethyl)cyclopentan-1-ol

Cat. No.: B13505914
M. Wt: 177.24 g/mol
InChI Key: GKLCSXJFISOWDF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound features a cyclopentane ring substituted with a pyridin-2-ylmethyl group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of pyridine-2-carbaldehyde with cyclopentanone in the presence of a reducing agent. One common method is the reduction of the intermediate 2-(Pyridin-2-ylmethyl)cyclopentan-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-ylmethyl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The pyridin-2-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(Pyridin-2-ylmethyl)cyclopentan-1-one.

    Reduction: Various reduced derivatives depending on the reducing agent and conditions.

    Substitution: Substituted pyridin-2-ylmethyl derivatives.

Scientific Research Applications

2-(Pyridin-2-ylmethyl)cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity. The hydroxyl group can participate in hydrogen bonding, further modulating its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-ylmethyl)cyclopentan-1-one
  • 2-(Pyridin-2-yl)cyclopentan-1-ol

Uniqueness

2-(Pyridin-2-ylmethyl)cyclopentan-1-ol is unique due to the presence of both a pyridin-2-ylmethyl group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(pyridin-2-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C11H15NO/c13-11-6-3-4-9(11)8-10-5-1-2-7-12-10/h1-2,5,7,9,11,13H,3-4,6,8H2

InChI Key

GKLCSXJFISOWDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CC=CC=N2

Origin of Product

United States

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